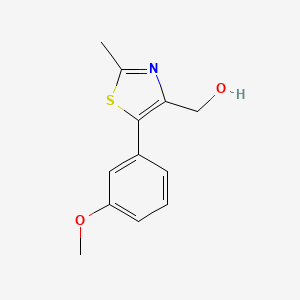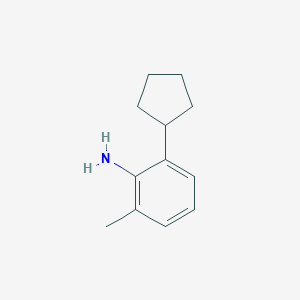
2-Cyclopentyl-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-6-methylaniline is an organic compound that belongs to the class of anilines It is characterized by a cyclopentyl group attached to the second carbon of the benzene ring and a methyl group attached to the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with cyclopentylamine. Another method includes the reduction of nitroarenes, where the nitro group is reduced to an amine group in the presence of reducing agents such as hydrogen gas and a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of aromatic compounds followed by reduction. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclopentyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-6-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. The pathways involved in its reactions include nucleophilic aromatic substitution and reduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopentyl-6-methoxy-isonicotinic acid: Similar in structure but contains a methoxy group instead of an amine group.
2-Isopropyl-6-methylaniline: Similar but has an isopropyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-6-methylaniline is unique due to the presence of both a cyclopentyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
127560-39-8 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-cyclopentyl-6-methylaniline |
InChI |
InChI=1S/C12H17N/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7,13H2,1H3 |
Clé InChI |
ONBOBMWVGLBMBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


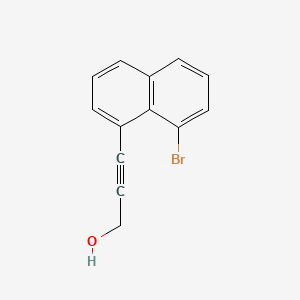

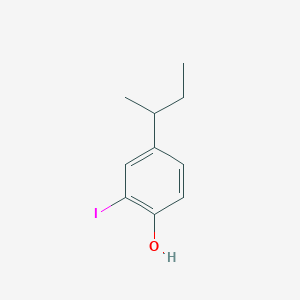

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)

![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
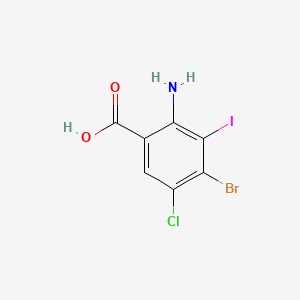
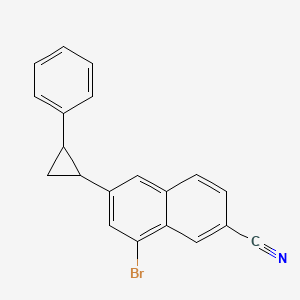
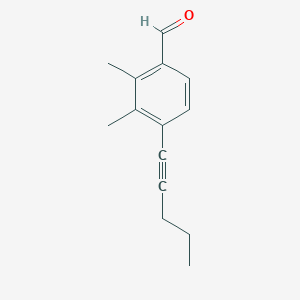

![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
